molecular formula C15H13ClFNO B5700819 4-chloro-N-(2,4-dimethylphenyl)-2-fluorobenzamide

4-chloro-N-(2,4-dimethylphenyl)-2-fluorobenzamide

Cat. No. B5700819
M. Wt: 277.72 g/mol
InChI Key: QXUGHIAMTLEXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,4-dimethylphenyl)-2-fluorobenzamide, commonly known as DFB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DFB is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, DFB has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
DFB has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, DFB has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. It has also been shown to reduce the production of nitric oxide, which is involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using DFB in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, DFB has been found to have low toxicity in animal models, making it a relatively safe compound to use in research. However, one limitation of using DFB is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on DFB. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of DFB and its effects on specific signaling pathways. Finally, there is a need for more studies on the safety and toxicity of DFB in animal models to determine its potential as a therapeutic agent.
Conclusion
DFB is a chemical compound that has been widely used in scientific research. It has been found to have a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and analgesic properties. While there are limitations to its use in lab experiments, DFB has the potential to be a valuable tool in the study of cancer, inflammation, and pain. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

DFB can be synthesized through a multistep process involving the reaction of 4-chloro-2-fluoroaniline with 2,4-dimethylbenzoyl chloride. The resulting product is then purified through recrystallization to obtain DFB with a high degree of purity.

Scientific Research Applications

DFB has been used in a variety of scientific research applications, including studies on cancer, inflammation, and pain. It has been found to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, DFB has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. It has also been found to have analgesic properties, reducing pain in animal models.

properties

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUGHIAMTLEXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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